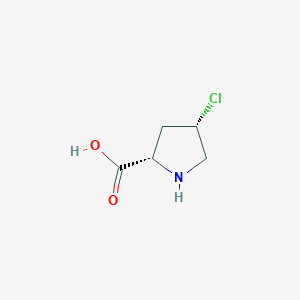

L-Proline, 4-chloro-, cis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4S)-4-chloropyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a chlorine atom at the 4-position and a carboxylic acid group at the 2-position of the pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-chloropyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis of the compound. For example, the use of chiral amines or chiral ligands in the presence of a suitable catalyst can lead to the formation of the desired (2S,4S) isomer.

Industrial Production Methods

Industrial production of (2S,4S)-4-chloropyrrolidine-2-carboxylic acid may involve large-scale chiral separation techniques such as preparative chromatography or crystallization-based methods. These methods are designed to separate the desired enantiomer from a racemic mixture, ensuring high purity and yield. Additionally, the use of green chemistry principles, such as the elimination of organic solvents and the use of water as a solvent, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The chlorine substituent at the 4-position enhances the compound’s susceptibility to oxidation. Under controlled conditions, L-Proline, 4-chloro-, cis- undergoes oxidation to yield ketones or aldehydes. For example:

-

Ketone formation : Oxidation with RuO₄ or other transition-metal catalysts produces 4-chloropyrrolidin-2-one derivatives.

-

Aldehyde formation : Mild oxidizing agents like TEMPO/NaClO selectively target the α-carbon, generating 4-chloroproline aldehydes.

This reactivity is critical for functionalizing proline derivatives in peptide synthesis .

Nucleophilic Substitution Reactions

The 4-chloro group participates in stereospecific Sₙ2 displacements, enabling diverse derivatization:

These reactions retain the (2S,4S) configuration due to the rigidity of the proline ring .

Radiofluorination and Deprotection

L-Proline, 4-chloro-, cis- serves as a precursor for radiopharmaceutical synthesis. Key steps include:

-

Radiofluorination : Reaction with K¹⁸F/K222 in acetonitrile at 110°C for 15 minutes substitutes chlorine with ¹⁸F, yielding cis-4-[¹⁸F]fluoro-L-proline .

-

Deprotection : Hydrolysis with 4M HCl at 60°C removes Boc groups, achieving radiochemical purity >99% .

Optimized Reaction Conditions

| Parameter | Value | Outcome |

|---|---|---|

| Precursor concentration | 5 mg/mL in MeCN | 36% radiochemical yield (RCY) |

| Deprotection time | 5 min at 60°C | Minimal epimerization (<0.4%) |

This method is automated for clinical PET imaging applications .

Enzymatic Halogenation

Engineered Fe/α-ketoglutarate-dependent dioxygenases catalyze regioselective chlorination:

-

C3 chlorination : Using Sinorhizobium meliloti L-proline cis-4-hydroxylase (SmP4H-D108G mutant), chlorine is introduced at the C3 position with 98-fold improved kₐₜ/Kₘ over wild-type enzymes .

-

Reaction selectivity : Retained hydroxylation at C4 (12:1 hydroxylation-to-chlorination ratio) underscores the enzyme’s dual functionality .

Directed Evolution Outcomes

| Variant | Mutation Profile | Chlorination Yield Improvement |

|---|---|---|

| SmP4H-7 | V57L/S107T/D113E/R274H | 18.7-fold vs. parental enzyme |

This biocatalytic approach enables sustainable synthesis of halogenated prolines .

Side Reactions and Byproducts

Synthetic routes occasionally yield unintended products:

-

cis-4-Hydroxyprolinamide : Forms via ammonia treatment of trans-4-bromoproline intermediates .

-

Reduction byproducts : Sodium borohydride reduces oxime intermediates to N-protected 4-oximinoprolinols .

Mitigation strategies include optimizing protecting groups (e.g., Boc, benzyl esters) and reaction temperatures .

Conformational Effects on Reactivity

The 4-chloro group enforces a Cγ-endo ring pucker, stabilizing the trans-prolyl peptide bond (Ktrans/cis = 4.2 vs. 0.8 for unsubstituted proline) . This conformation:

Scientific Research Applications

(2S,4S)-4-chloropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of (2S,4S)-4-chloropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the nature of the molecular targets .

Comparison with Similar Compounds

Similar Compounds

(2S,4R)-4-chloropyrrolidine-2-carboxylic acid: This isomer differs in the stereochemistry at the 4-position.

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid: This compound has a fluorine atom instead of a chlorine atom at the 4-position.

(2S,4S)-4-hydroxyproline: This compound has a hydroxyl group at the 4-position instead of a chlorine atom.

Uniqueness

(2S,4S)-4-chloropyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a chlorine atom at the 4-position. This unique combination of features imparts distinct chemical and biological properties to the compound, making it valuable in various research and industrial applications .

Biological Activity

L-Proline, 4-chloro-, cis- is a derivative of the amino acid proline, notable for its unique structural features and biological activities. This article delves into its biological activity, including anticancer properties, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

L-Proline, 4-chloro-, cis- is characterized by the presence of a chlorine atom at the 4-position of the proline ring. This modification can influence its biological interactions and mechanisms of action compared to its non-substituted counterpart. The cis configuration may also affect its conformational properties, which are crucial for its interaction with biological macromolecules.

Biological Activity Overview

-

Anticancer Properties

- Studies have shown that proline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, cyclic dipeptides containing proline have been reported to inhibit the proliferation of human glioma cells (U87-MG and U251) with IC50 values of 5.8 μM and 18.6 μM, respectively .

- L-Proline derivatives like cis-4-hydroxy-L-proline (CHP) have also been evaluated in clinical settings for their anticancer potential. A study indicated that CHP did not show adverse effects at doses up to 8 g/day in patients with bladder and prostate cancer, suggesting a favorable safety profile while targeting L-proline-rich proteins critical for tumor growth .

-

Mechanisms of Action

- The biological activity of L-Proline derivatives often involves modulation of protein synthesis and cellular signaling pathways. For example, CHP has been shown to influence hepatic function by affecting the release of lactate dehydrogenase (LDH) and other liver enzymes in vitro .

- Additionally, proline derivatives can act as scaffolds for drug design due to their ability to form stable structures that mimic natural substrates in enzymatic reactions.

Table 1: Cytotoxic Effects of Proline Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Cyclo(l-Phe-l-Hyp) | U87-MG | 5.8 | |

| Cyclo(l-Leu-l-Pro) | U251 | 14.5 | |

| Cis-4-Hydroxy-L-Proline | HEPAC2 | >3.2 mg/ml | |

| Cyclo(l-Trp-l-Pro) | OVCAR-8 | 11.9 |

Potential Therapeutic Applications

The unique properties of L-Proline, 4-chloro-, cis- suggest several therapeutic applications:

- Cancer Therapy : Given its cytotoxic effects on various cancer cell lines, this compound could be further explored as a potential chemotherapeutic agent.

- Liver Disease Treatment : The modulation of hepatic functions points to possible applications in treating liver-related diseases .

- Neuroprotective Effects : Research indicates that proline derivatives may also play a role in neuroprotection by influencing cellular stress responses.

Properties

CAS No. |

16214-30-5 |

|---|---|

Molecular Formula |

C5H8ClNO2 |

Molecular Weight |

149.57 g/mol |

IUPAC Name |

(2S,4S)-4-chloropyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H8ClNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 |

InChI Key |

UYZNMRJCNSDDFV-IMJSIDKUSA-N |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)Cl |

Canonical SMILES |

C1C(CNC1C(=O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.